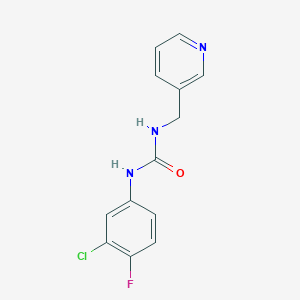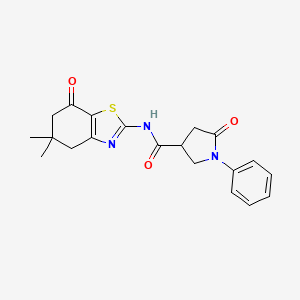![molecular formula C18H11ClF2N2O2S B5429201 N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5429201.png)
N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide, also known as CDK9 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent in cancer treatment.
Mecanismo De Acción
N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide inhibitor works by binding to the ATP-binding site of this compound, preventing it from phosphorylating RNA polymerase II and inhibiting transcription. This leads to the downregulation of genes involved in cell growth and division, ultimately resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound inhibitor has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit cancer cell growth and proliferation, it has also been shown to induce apoptosis (programmed cell death) in cancer cells. This compound inhibitor has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide inhibitor in lab experiments is its specificity for this compound. This allows researchers to selectively target this compound and study its role in cancer cell growth and proliferation. However, one of the limitations of this compound inhibitor is its low solubility in water, which can make it difficult to administer in lab experiments.
Direcciones Futuras
There are several future directions for N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide inhibitor research. One area of focus is the development of more potent and selective this compound inhibitors. Another area of focus is the identification of biomarkers that can be used to predict which patients are likely to respond to this compound inhibitor treatment. Additionally, there is ongoing research into the use of this compound inhibitor in combination with other cancer treatments to enhance their efficacy.
Métodos De Síntesis
The synthesis of N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide inhibitor involves a series of chemical reactions that result in the formation of the final product. The process begins with the reaction of 2-chloro-4,5-difluorobenzoic acid with thionyl chloride to produce 2-chloro-4,5-difluorobenzoyl chloride. This intermediate is then reacted with 3-aminophenylthiourea to produce the final product, this compound inhibitor.
Aplicaciones Científicas De Investigación
N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide inhibitor has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the activity of cyclin-dependent kinase 9 (this compound), a protein that plays a crucial role in the transcription of genes involved in cell growth and division. By inhibiting this compound, this compound inhibitor can prevent the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
N-[3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF2N2O2S/c19-13-9-15(21)14(20)8-12(13)17(24)22-10-3-1-4-11(7-10)23-18(25)16-5-2-6-26-16/h1-9H,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHOGHNYFPWGPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5429118.png)


![benzyl 4-[2-(2-methoxyphenyl)vinyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5429132.png)
![5-[(butylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5429153.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)-3-nitrophenyl]acrylonitrile](/img/structure/B5429154.png)
![2-{5-[(3-methyl-2-thienyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid](/img/structure/B5429163.png)
![2-chloro-4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5429174.png)
![ethyl 5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-(1H-pyrrol-2-ylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5429184.png)
![methyl 4-methyl-N-{2,2,2-trichloro-1-[(4-morpholinylcarbonothioyl)amino]ethyl}benzenecarboximidoate](/img/structure/B5429192.png)
![N-[4-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoyl]glycine](/img/structure/B5429202.png)
![N-(8-hydroxy-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylacetamide](/img/structure/B5429203.png)
![(3R*,3aR*,7aR*)-1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5429204.png)
![N-[2-(methylamino)-2-oxoethyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5429217.png)